molecular formula C18H21NO2 B5595901 N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide

N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide

Cat. No.: B5595901
M. Wt: 283.4 g/mol
InChI Key: NJMPSUYFWNQGKT-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, an isopropyl-substituted phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide typically involves the reaction of 4-isopropylphenol with benzyl bromide to form benzyl 4-isopropylphenyl ether. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide, which is finally treated with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and benzyl groups could play a role in binding to these targets, while the acetamide moiety could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(4-methyl-phenoxy)-acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-Benzyl-2-(4-tert-butyl-phenoxy)-acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-Benzyl-2-(4-isopropyl-phenoxy)-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can differentiate it from other similar compounds, potentially leading to unique properties and applications.

Properties

IUPAC Name

N-benzyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)16-8-10-17(11-9-16)21-13-18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMPSUYFWNQGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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